molecular formula C7H7NO3S B1467889 2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde CAS No. 1080060-60-1

2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde

Cat. No.: B1467889
CAS No.: 1080060-60-1
M. Wt: 185.2 g/mol
InChI Key: IWACAIAPKGVQDE-UHFFFAOYSA-N
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Description

2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains both a dioxolane and a thiazole ring

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles under acidic or basic conditions

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Substituted thiazole derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde is unique due to the combination of the dioxolane and thiazole rings in a single molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a thiazole ring and a dioxolane moiety, which contribute to its unique chemical properties and biological interactions. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential anticancer properties.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • Thiazole Ring : Known for its role in various biological activities.
  • Dioxolane Moiety : Often associated with improved solubility and bioavailability.
  • Aldehyde Functional Group : Capable of forming covalent bonds with nucleophilic sites in proteins and enzymes.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism of action is thought to involve the inhibition of key enzymes necessary for bacterial growth.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus625 µg/mL
Pseudomonas aeruginosa1250 µg/mL
Escherichia coliNo activity

Antifungal Activity

The compound has also shown promising antifungal activity, particularly against Candida albicans. The antifungal mechanism may involve disruption of fungal cell wall synthesis or interference with metabolic pathways.

Table 2: Antifungal Activity Data

Fungal StrainMinimum Inhibitory Concentration (MIC)Reference
Candida albicans500 µg/mL
Aspergillus nigerModerate activity

Case Studies

Several case studies have highlighted the potential of this compound in drug development:

  • Study on Antimicrobial Efficacy : A study published in Pharmaceutical Biology demonstrated the compound's effectiveness against multi-drug resistant strains of bacteria. The researchers noted that the thiazole ring significantly enhanced the compound's binding affinity to bacterial enzymes .
  • Evaluation of Antifungal Properties : Another investigation focused on the antifungal properties of this compound against clinical isolates of Candida. The results indicated that it could serve as a lead compound for developing new antifungal agents .

The biological activity of this compound is attributed to several mechanisms:

  • Covalent Bond Formation : The aldehyde group can react with nucleophilic amino acids in proteins, leading to enzyme inhibition.
  • Enzyme Interaction : The thiazole ring may interact with various enzymes involved in metabolic processes, disrupting normal cellular functions.

Properties

IUPAC Name

2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S/c9-4-5-3-8-6(12-5)7-10-1-2-11-7/h3-4,7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWACAIAPKGVQDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=NC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-(1,3-dioxolan-2-yl)-1,3-thiazole (10.00 g) in tetrahydrofuran (150 mL) was slowly added a 1.6M n-butyllithium hexane solution (44 mL) at −70° C. under a nitrogen atmosphere. The reaction mixture was stirred at −70° C. for 1 hr and N,N-dimethylformamide (14 g) was added. The reaction mixture was warmed to room temperature, 10% aqueous citric acid solution was added, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with saturated brine, dried (MgSO4) and concentrated. The obtained residue was subjected to silica gel column chromatography, and the title compound (6.64 g, yield 56%) was obtained as a colorless oil from a fraction eluted with ethyl acetate-hexane (3:2, volume ratio). MS: 186 (MH+).
Quantity
10 g
Type
reactant
Reaction Step One
Name
n-butyllithium hexane
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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